molecular formula C20H25NO2 B1494569 NITD-916

NITD-916

Cat. No.: B1494569
M. Wt: 311.4 g/mol
InChI Key: WKDRRKVUJLNFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NITD-916 is a compound known for its significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NITD-916 typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction parameters are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

NITD-916 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by binding to the enoyl-substrate binding pocket of Mycobacterial enoyl reductase in an NADH-dependent manner . This binding inhibits the enzyme’s activity, thereby blocking the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of this pathway ultimately leads to the lysis of the bacterial cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23)

InChI Key

WKDRRKVUJLNFSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C

Synonyms

6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one

Origin of Product

United States

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